3-methyl-6-[4-(2-naphthoyl)-1-piperazinyl]pyridazine -

3-methyl-6-[4-(2-naphthoyl)-1-piperazinyl]pyridazine

Catalog Number: EVT-6052886
CAS Number:
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(2-pyridyl)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid (YH-6)

Compound Description: YH-6 is a quinolone antibiotic with demonstrated activity against various Mycoplasma and Ureaplasma species []. It exhibits potent antimycoplasmal activity and is less prone to inducing resistance compared to other antibiotics like erythromycin and tetracycline.

N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor []. It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Lck, in both biochemical and cellular assays. Dasatinib has demonstrated oral efficacy in inhibiting proinflammatory cytokine production and reducing inflammation in animal models.

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

Compound Description: JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2) []. It displays improved drug-like properties compared to earlier mGlu2 PAMs, addressing limitations such as poor solubility, metabolism, and hERG inhibition.

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline Derivatives

Compound Description: These compounds were synthesized as potential 5-HT receptor ligands []. Their design and synthesis involved two different pathways, both utilizing 3-carboxy-4-phenyl-2(1H)-quinolinone as a key intermediate.

Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (I)

Compound Description: This compound serves as a crucial intermediate in the synthesis of pyridazine derivatives being investigated for potential anticancer activity [].

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide

Compound Description: This pyridazine derivative is synthesized from Compound (I) and is intended for further pharmacological investigations, particularly for potential anticancer activity [].

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with favorable pharmacokinetic properties and excellent in vivo activity in rodent models []. It was developed as a potential fast-acting antidepressant and anxiolytic with a reduced side-effect profile.

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

Compound Description: MCI-225 is a novel antidepressant that selectively inhibits norepinephrine uptake and acts as a 5-HT3 receptor antagonist [, ]. It exhibits potent antidepressant-like effects in various animal models, suggesting potential as a new type of antidepressant.

3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone Dihydrochloride (Eprazinone)

Compound Description: The crystal structure of Eprazinone dihydrochloride has been determined, revealing an extended conformation of the molecule []. The piperazine ring adopts a normal chair conformation, and the four carbon atoms adjacent to the carbonyl group are coplanar. Two chloride ions are hydrogen-bonded to the piperazine nitrogen atoms.

4-Methoxy-2-[3-[4-(2-methoxyphenyl)-1-piperazinyl)]-propyl]-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IV)

Compound Description: Compound (IV) is a new 3,4-pyridinedicarboximide derivative with demonstrated analgesic activity []. Its stability in aqueous solutions has been studied, revealing a pH-dependent hydrolysis profile primarily driven by specific acid catalysis and spontaneous water catalysis.

5-Amino-6,8-difluoro-1-(5-fluoro-2-pyridyl)-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid and its Analogues

Compound Description: These compounds are 1-(5-fluoro-2-pyridyl) quinolone derivatives synthesized and evaluated for their in vitro antibacterial activity []. Despite their structural similarity to known quinolone antibiotics, their activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa was lower than that of ciprofloxacin.

3-Methyl-6-(p-methylphenyl)pyridazine

Compound Description: This compound was synthesized via a palladium-catalyzed cross-coupling reaction between 3-methyl-6-chloropyridazine and 4-methylphenylborate. Its structure was confirmed through IR, 1H NMR, and X-ray crystallography, revealing π-π stacking interactions between the aromatic rings in the crystal lattice [].

2-(4-Benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetohydrazide

Compound Description: Synthesized from its corresponding ethyl acetate precursor, this pyridazine derivative is targeted for further pharmacological studies, especially for potential anticancer activity [].

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a potent and selective 5-HT6 receptor antagonist with high affinity for the human 5-HT6 receptor []. It displays good oral bioavailability, brain penetration, and robust preclinical efficacy in models of cognitive disorders.

2-Amino-1,4-dihydro-4-(2-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butylsulfinyl]phenyl)-6-methyl-5-nitro-3-pyridine Carboxylic Acid Methyl Ester (XB513)

Compound Description: XB513 is a novel compound with dual pharmacological activity: it acts as a calcium agonist and an α1-adrenergic receptor antagonist []. This unique profile makes it a potential therapeutic agent for congestive heart failure.

(S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck []. It effectively blocks the production of proinflammatory cytokines (IL-2 and TNF-α) in vivo, making it a potential therapeutic candidate for inflammatory diseases.

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride

Compound Description: This compound is a gatifloxacin derivative whose crystal structure has been elucidated []. It exhibits a planar bicyclic quinoline ring system and a piperazine ring in a chair conformation. The structure is stabilized by intermolecular hydrogen bonds involving the piperazine nitrogen, chloride ions, and the carboxylate group of the quinolone moiety.

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic Acid Hydrochloride (DW-116)

Compound Description: DW-116 is a new quinolone antibiotic with improved in vivo antibacterial activity compared to its in vitro activity, suggesting favorable pharmacokinetic properties []. Its long residence time in the body may contribute to its enhanced efficacy.

S-(-)- and R-(+)-6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acids (NM394)

Compound Description: These are optically active isomers of a thiazetoquinolone derivative, NM394, synthesized for evaluating their antibacterial activity []. The S-(-)-isomer exhibited significantly higher potency compared to its R-(+)-counterpart.

6-(5-Chloro-2-pyridyl)-5-[(4-methyl-1-piperazinyl)carbonyloxy]-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Zopiclone)

Compound Description: Zopiclone, a cyclopyrrolone derivative, is utilized for its hypnotic properties []. Specific formulations have been developed to improve its aqueous solubility and dissolution rate, making it suitable for oral administration.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine (III)

Compound Description: Compound (III) is a 3,4-pyridinedicarboximide derivative exhibiting analgesic activity []. Its degradation kinetics have been studied using HPLC and TLC, revealing the instability of the imide group under both acidic and basic conditions.

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

Compound Description: Compound (II) is a pyrrolopyridine derivative investigated for its stability under acidic and alkaline conditions [, , ]. It exhibits instability primarily due to the hydrolysis of its imide group, as demonstrated by HPLC and TLC studies.

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

Compound Description: This compound exists as optically active isomers, (S)-(+)-1 and (R)-(-)-1, synthesized for investigating their antihypertensive effects [, ]. Pharmacological studies revealed that the (S)-(+)-enantiomer is the more active form, exhibiting greater potency in reducing blood pressure and inhibiting [3H]nimodipine binding.

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (Manidipine)

Compound Description: Manidipine is a calcium channel blocker with antihypertensive activity []. Its optically active isomers have been synthesized and evaluated, revealing significant differences in their pharmacological properties.

Methyl 4-{[6-(4-Bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate

Compound Description: The crystal structure of this compound has been determined, revealing a twisted pyridazine ring and a quasi-planar conformation for the 4-(methoxycarbonyl)phenyl group []. Intermolecular N—H⋯O hydrogen bonds and C—Br⋯O=C interactions contribute to the formation of a one-dimensional polymeric structure in the crystal lattice.

1-Cyclopropyl-5-Substituted-6,8-Difluoro-7-4-(methyl-1-piperazinyl)-4(1H)-Oxoquinoline-3-Carboxylic Acids

Compound Description: This series of quinolone derivatives has been investigated for their antibacterial activity using quantitative structure-activity relationship (QSAR) studies []. These analyses suggest that factors like van der Waals volume, dipole moment, and molecular charge distribution significantly influence their potency against various bacterial strains.

2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-[6-14C]pyridinedicarboxylate dihydrochloride ([14C]CV-4093 (2HCl))

Compound Description: This compound, a radiolabeled analog of a calcium channel blocker, was synthesized to study its metabolism and distribution in animals []. The carbon-14 label allows for tracking the compound's fate within the body.

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

Compound Description: This series of pyrrolopyridine derivatives was synthesized and evaluated for analgesic and sedative activities [, ]. They were found to exhibit superior analgesic effects compared to acetylsalicylic acid in the "writhing syndrome" test, and some compounds also showed antinociceptive activity.

1-[3-Methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

Compound Description: These compounds were synthesized by reacting substituted benzoxazolones, benzothiazolones, or benzimidazolones with a specific methanesulfonate derivative []. Their biological activities are not mentioned in the provided abstract.

Properties

Product Name

3-methyl-6-[4-(2-naphthoyl)-1-piperazinyl]pyridazine

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-naphthalen-2-ylmethanone

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H20N4O/c1-15-6-9-19(22-21-15)23-10-12-24(13-11-23)20(25)18-8-7-16-4-2-3-5-17(16)14-18/h2-9,14H,10-13H2,1H3

InChI Key

HTCXKYMNYUKZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.